molecular formula C16H26Si2 B3045488 1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene CAS No. 1085-97-8

1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene

Cat. No.: B3045488
CAS No.: 1085-97-8
M. Wt: 274.55 g/mol
InChI Key: RCEROWQSYCUMEJ-UHFFFAOYSA-N
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Description

1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene is an organosilicon compound that features two trimethylsilyl groups attached to a dihydronaphthalene core. This compound is of interest in organic synthesis and materials science due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene can be synthesized through the reaction of 1,4-dihydronaphthalene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

    Materials Science: Employed in the preparation of silicon-containing polymers and materials with unique electronic properties.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of 1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene involves the interaction of its trimethylsilyl groups with various reagents. The trimethylsilyl groups can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and influence the electronic properties of the naphthalene core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene is unique due to its dihydronaphthalene core, which imparts distinct electronic properties compared to other similar compounds. The presence of trimethylsilyl groups enhances its stability and reactivity, making it a valuable compound in various synthetic applications .

Properties

IUPAC Name

trimethyl-(4-trimethylsilyl-1,4-dihydronaphthalen-1-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26Si2/c1-17(2,3)15-11-12-16(18(4,5)6)14-10-8-7-9-13(14)15/h7-12,15-16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEROWQSYCUMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1C=CC(C2=CC=CC=C12)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506648
Record name (1,4-Dihydronaphthalene-1,4-diyl)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1085-97-8
Record name (1,4-Dihydronaphthalene-1,4-diyl)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene
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Reactant of Route 6
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